tert-butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate
CAS No.: 1955507-24-0
Cat. No.: VC11994226
Molecular Formula: C9H17N3O5
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955507-24-0 |
|---|---|
| Molecular Formula | C9H17N3O5 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | tert-butyl 2-[(methoxycarbonylamino)carbamoylamino]acetate |
| Standard InChI | InChI=1S/C9H17N3O5/c1-9(2,3)17-6(13)5-10-7(14)11-12-8(15)16-4/h5H2,1-4H3,(H,12,15)(H2,10,11,14) |
| Standard InChI Key | LRGLZQOOGIXALW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CNC(=O)NNC(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)CNC(=O)NNC(=O)OC |
Introduction
tert-Butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate is a complex organic compound with a specific molecular structure. It is characterized by its unique arrangement of functional groups, including methoxycarbonyl, amino, and carbonyl groups attached to a tert-butyl ester backbone. This compound is of interest in various chemical and pharmaceutical applications due to its potential reactivity and versatility.
Applications and Research Findings
While specific research findings on tert-Butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate are scarce, compounds with similar structures are often explored for their potential in pharmaceutical applications, such as drug delivery systems or as intermediates in peptide synthesis. The presence of multiple functional groups makes them versatile for further chemical modifications.
Availability and Commercial Status
tert-Butyl 2-[({[(methoxycarbonyl)amino]amino}carbonyl)amino]acetate is noted to be an out-of-stock product by some suppliers, indicating that it may not be widely commercially available or that demand is limited . This status suggests that it might be more of a specialized chemical used in specific research contexts rather than in large-scale industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume